PROTAC BRD4 Degrader-27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C37H30F2N6O7 |
|---|---|
Poids moléculaire |
708.7 g/mol |
Nom IUPAC |
N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]-4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanamide |
InChI |
InChI=1S/C37H30F2N6O7/c1-44-18-24(21-13-15-41-33(21)37(44)51)23-17-20(8-11-28(23)52-29-10-7-19(38)16-25(29)39)42-30(46)6-3-14-40-26-5-2-4-22-32(26)36(50)45(35(22)49)27-9-12-31(47)43-34(27)48/h2,4-5,7-8,10-11,13,15-18,27,40-41H,3,6,9,12,14H2,1H3,(H,42,46)(H,43,47,48) |
Clé InChI |
ZOXPSMPLTDCNLS-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Structural Biology of PROTAC-Mediated BRD4 Degradation
Introduction to PROTAC-Mediated Degradation of BRD4
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome.[1]
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that regulate the expression of key oncogenes like MYC, making them attractive targets in oncology.[3][4] Small molecule inhibitors of BRD4 have shown promise, but PROTAC-mediated degradation offers potential advantages, including the ability to act catalytically at sub-stoichiometric concentrations and the potential for enhanced selectivity and duration of action.[3][5]
This technical guide focuses on the structural and biophysical characteristics of the ternary complexes formed between BRD4, a PROTAC degrader, and an E3 ligase. As "Degrader-27" is not a standardized nomenclature in publicly available literature, this document will detail the structural biology of two well-characterized BRD4 PROTACs: dBET6 , which recruits the Cereblon (CRBN) E3 ligase, and MZ1 , which recruits the von Hippel-Lindau (VHL) E3 ligase.[5][6] The formation of a stable and productive ternary complex is the pivotal event in the PROTAC mechanism of action.[7] Understanding its structural basis is crucial for the rational design and optimization of next-generation degraders.[8][9]
The Architecture of the Ternary Complex
The cornerstone of PROTAC efficacy is the formation of a stable ternary complex comprising the target protein, the PROTAC, and the E3 ligase.[7] X-ray crystallography and other biophysical techniques have provided invaluable, high-resolution insights into the atomic-level interactions that govern the assembly and stability of these complexes.[8][10][11]
The BRD4-dBET6-CRBN Ternary Complex
dBET6 is a potent BRD4 degrader that utilizes the (+)-JQ1 ligand to bind to the acetyl-lysine binding pocket of BRD4's bromodomains and a thalidomide-like moiety to recruit the CRBN E3 ligase.[12] Structural studies have revealed that despite differences in linker chemistry and length among various CRBN-recruiting BRD4 degraders, the resulting ternary complexes can exhibit similar orientations.[13] However, the flexibility of the degrader and the induced protein-protein interface can lead to conformational heterogeneity in solution.[13][14] The formation of the ternary complex is often characterized by largely neutral protein-protein interactions with minimal cooperativity.[13]
The BRD4-MZ1-VHL Ternary Complex
The first crystal structure of a PROTAC-induced ternary complex was that of BRD4's second bromodomain (BRD4BD2) in complex with the degrader MZ1 and the VCB complex (VHL, Elongin C, and Elongin B).[6][10][11] This landmark structure (PDB: 5T35) revealed that the PROTAC does not simply act as a passive bridge. Instead, the linker folds back on itself, allowing MZ1 to adopt a compact conformation that facilitates the formation of a well-defined, bowl-shaped interface between BRD4BD2 and VHL.[5][6]
This structure highlighted the critical concept of cooperativity , where the binding of the two proteins to the PROTAC is mutually reinforcing.[6] This positive cooperativity arises from favorable "neo-protein-protein interactions" that are induced upon complex formation, stabilizing the entire assembly.[5] These interactions can dictate the selectivity of the PROTAC for specific family members, a phenomenon where the degradation selectivity can exceed the binary binding selectivity of the warhead ligand.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the binary and ternary interactions of the dBET6 and MZ1 PROTAC systems.
Table 1: Binary and Ternary Complex Binding Affinities
| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC to Target) | Binary KD (PROTAC to E3 Ligase) | Ternary Complex Cooperativity (α) |
| dBET6 | BRD4 (BD1) | CRBN-DDB1 | 46 nM (FP)[13] | 240 nM (FP)[13] | ~2 (AlphaLISA)[13] |
| MZ1 | BRD4 (BD2) | VHL | 4 nM (ITC) / 1 nM (SPR)[15][16] | 66 nM (ITC) / 29 nM (SPR)[15][16] | 15 (ITC) / 26 (SPR)[16] |
FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance; AlphaLISA: Amplified Luminescent Proximity Homogeneous Assay.
Table 2: Cellular Degradation Potency
| PROTAC | Cell Line | Target | DC50 | Dmax | Time |
| dBET6 | HEK293T | BRD4 | 6 nM | 97% | 3 h |
| dBET6 | MCF-7 | BRD4 | 14 nM[3] | >90% | 24 h |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
Table 3: Crystallographic Data for Ternary Complexes
| Complex | PDB ID | Resolution (Å) | Buried Surface Area (Ų) | Reference |
| BRD4BD1-dBET6-CRBN | 6BOY | 3.33 | 1100 | [5] |
| BRD4BD2-MZ1-VHL | 5T35 | 2.70 | 1840 | [5][6] |
Visualizations of Key Concepts and Workflows
PROTAC Mechanism of Action
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Methodological & Application
Application Notes and Protocols: Monitoring PROTAC BRD4 Degrader-27 Ternary Complex Formation using NanoBRET and TR-FRET Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules form a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[2] Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, is a high-value target in oncology and inflammation due to its role in regulating the transcription of oncogenes like c-MYC.[2]
This document provides detailed application notes and protocols for utilizing two powerful proximity-based assay technologies, NanoBRET and TR-FRET, to monitor the formation of the ternary complex between a BRD4 degrader (herein referred to as BRD4 Degrader-27, exemplified by the characteristics of the DCAF11-recruiting degrader PLX-3618), the BRD4 protein, and the recruited E3 ligase.[3] The formation of this ternary complex is a critical initial step in the mechanism of action for a PROTAC.[4]
Principle of the Assays
Both NanoBRET (Nano-Bioluminescence Resonance Energy Transfer) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are proximity-based assays that measure the interaction between two molecules.
-
NanoBRET: This technology uses a NanoLuc luciferase-tagged protein (donor) and a fluorescently labeled binding partner (acceptor). When the two are in close proximity (<10 nm), the energy from the luminescent donor excites the fluorescent acceptor, resulting in a detectable BRET signal.[5]
-
TR-FRET: This assay employs a long-lifetime lanthanide donor fluorophore and a suitable acceptor fluorophore. When the donor and acceptor are brought close together, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved detection minimizes background fluorescence.[6]
Data Presentation
The following tables summarize key quantitative parameters for BRD4 Degrader-27, which recruits the DCAF11 E3 ligase.[3]
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (BRD4 BD1) | Kd = 130 nM | BROMOscan | [3] |
| Binding Affinity (BRD4 BD2) | Kd = 160 nM | BROMOscan | [3] |
| Cellular DC50 (BRD4 Degradation) | ~5 nM (in A375 cells) | MSD Assay | [7] |
| Emax (Maximal Degradation) | >95% | MSD Assay | [7] |
| Ternary Complex Formation | Dose-dependent increase | NanoBRET/TR-FRET | [3] |
Signaling Pathway and Experimental Workflow Diagrams
BRD4 Signaling Pathway and PROTAC Intervention
Caption: BRD4 signaling and PROTAC-mediated degradation pathway.
NanoBRET Experimental Workflow
Caption: Step-by-step workflow for the NanoBRET ternary complex assay.
TR-FRET Experimental Workflow
Caption: Step-by-step workflow for the TR-FRET ternary complex assay.
Experimental Protocols
Protocol 1: NanoBRET Ternary Complex Formation Assay (Live Cells)
This protocol is adapted from established methods for monitoring PROTAC-induced protein-protein interactions in live cells.[3][5]
Materials:
-
HEK293T cells
-
Opti-MEM I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
Plasmid encoding NanoLuc-BRD4
-
Plasmid encoding HaloTag-DCAF11
-
Transfection reagent (e.g., FuGENE HD)
-
HaloTag NanoBRET 618 Ligand
-
Nano-Glo Live Cell Substrate
-
BRD4 Degrader-27
-
White, 384-well assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids encoding NanoLuc-BRD4 and HaloTag-DCAF11 at an optimized ratio.
-
Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM containing 4% FBS to a density of 2 x 10^5 cells/mL.
-
Add HaloTag NanoBRET 618 Ligand to a final concentration of 100 nM.
-
Incubate for at least 60 minutes at 37°C.
-
-
Compound Treatment:
-
Dispense 20 µL of the cell suspension into each well of a white 384-well plate.
-
Prepare a serial dilution of BRD4 Degrader-27 in Opti-MEM.
-
Add the diluted degrader to the wells (e.g., 5 µL of 5x concentrated stock). Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Signal Detection:
-
Prepare the Nano-Glo Live Cell Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with filters for donor emission (450 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Plot the NanoBRET ratio against the logarithm of the degrader concentration to generate a dose-response curve. The resulting bell-shaped curve is characteristic of the "hook effect" often seen with PROTACs.[8]
-
Protocol 2: TR-FRET Ternary Complex Formation Assay (Biochemical)
This protocol describes a biochemical assay using purified proteins to quantify ternary complex formation.[3][9]
Materials:
-
Purified His-tagged BRD4 (e.g., tandem bromodomain construct BD1-BD2)
-
Purified GST-tagged DCAF11:DDB1 complex
-
TR-FRET assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.05% Pluronic F-68, 0.01% BSA)
-
Terbium (Tb)-labeled anti-His antibody (donor)
-
Alexa Fluor 488 (AF488)-labeled anti-GST antibody (acceptor)
-
BRD4 Degrader-27
-
Black, low-volume 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of BRD4 Degrader-27 in DMSO.
-
Further dilute the compounds in TR-FRET assay buffer to a 4x final concentration.
-
-
Assay Setup:
-
Dispense 5 µL of the 4x diluted degrader or DMSO control into the wells of a 384-well plate.
-
Prepare a 2x protein mix containing His-BRD4 and GST-DCAF11:DDB1 at optimized concentrations (e.g., 20 nM each) in assay buffer.
-
Add 10 µL of the protein mix to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 4x detection mix containing the Tb-anti-His antibody and AF488-anti-GST antibody at optimized concentrations (e.g., 2 nM and 20 nM, respectively) in assay buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission readings at ~620 nm (for Terbium) and ~665 nm (for FRET signal).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Plot the TR-FRET ratio against the logarithm of the degrader concentration. A bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex.
-
Conclusion
NanoBRET and TR-FRET assays are indispensable tools for the characterization of PROTACs like BRD4 Degrader-27.[10] The NanoBRET assay provides valuable insights into ternary complex formation within a cellular context, accounting for factors like cell permeability and endogenous protein concentrations.[5] The TR-FRET assay offers a robust, high-throughput biochemical method to quantify the direct interaction between the PROTAC, the target protein, and the E3 ligase.[9] Together, these assays provide a comprehensive understanding of the initial and most critical step in the PROTAC mechanism of action, enabling the rational design and optimization of next-generation protein degraders.
References
- 1. Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. selvita.com [selvita.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Addressing solubility issues of PROTAC BRD4 Degrader-27 for in vitro assays
Technical Support Center: PROTAC BRD4 Degrader-27
Disclaimer: Information on a specific molecule designated "this compound" is not available in the public domain. This guide provides representative data, protocols, and troubleshooting advice based on the known properties of BRD4-targeting PROTACs, which are frequently large, hydrophobic molecules with limited aqueous solubility.[1][2] Researchers should adapt these recommendations and experimentally determine the optimal conditions for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended starting solvent for most PROTACs, including BRD4 degraders, is high-purity dimethyl sulfoxide (B87167) (DMSO).[3][4] PROTACs are often large, lipophilic molecules that exhibit poor solubility in aqueous solutions but are typically soluble in DMSO at high concentrations (e.g., 10-20 mM).[4] Always use anhydrous, cell-culture grade DMSO to prepare your initial stock solution to prevent introducing water, which can lower solubility.
Q2: My compound precipitates immediately when I add it to my cell culture medium. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is poorly soluble.[5]
Here are several steps to mitigate this:
-
Reduce Final Concentration: Your target concentration may exceed the aqueous solubility limit. Try a lower final concentration.
-
Perform Serial Dilutions: Instead of adding a highly concentrated DMSO stock directly to your medium, perform an intermediate dilution step in pre-warmed (37°C) medium. Add the DMSO stock dropwise to the medium while gently vortexing to facilitate mixing.[5]
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and do not guarantee solubility.[5]
-
Use Formulation Agents: Consider using solubilizing agents or co-solvents if simple dilution fails.
Q3: What are some formulation strategies to improve the solubility of my degrader in my in vitro assay?
A3: For challenging compounds, co-solvents or surfactants can be used to create a more stable solution. However, you must first validate that these agents do not interfere with your assay or cause cytotoxicity at the concentrations used.[6][7]
-
Co-solvents: Water-miscible organic solvents like PEG300 or PEG400 can be used. A common formulation for in vivo studies that can be adapted for in vitro work involves a mixture of DMSO, PEG300, Tween-80 (a surfactant), and saline.[8]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic® F-127 can help maintain the compound in solution.[7]
-
Cyclodextrins: These are used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[7][9]
Q4: How can I confirm that the loss of BRD4 protein is due to proteasomal degradation and not an artifact of compound precipitation?
A4: This is a critical control experiment. To verify that the reduction in BRD4 levels is due to the intended PROTAC mechanism, you should pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding your BRD4 degrader.[10] If the degradation of BRD4 is blocked or "rescued" in the presence of the proteasome inhibitor, it confirms that the protein loss is mediated by the proteasome.[10]
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to diagnosing and solving solubility issues during the preparation of working solutions for in vitro assays.
Data Presentation: Example Solubility Profile
The following table summarizes a hypothetical solubility profile for a typical BRD4 PROTAC. You must experimentally determine these values for your specific degrader.
| Solvent / Medium | Hypothetical Solubility | Recommendations & Remarks |
| DMSO | > 50 mg/mL (> 50 mM) | Ideal for high-concentration primary stock solutions. Ensure it's anhydrous. |
| Ethanol (100%) | ~10 mg/mL (~10 mM) | Can be an alternative to DMSO, but check for cell toxicity at final concentrations. |
| PBS (pH 7.4) | < 0.01 mg/mL (< 10 µM) | Illustrates the very low intrinsic aqueous solubility common to PROTACs.[1] |
| Cell Culture Medium + 10% FBS | < 0.01 mg/mL (< 10 µM) | Serum proteins may slightly improve solubility but often not enough to prevent precipitation at higher concentrations. |
Visualization: Troubleshooting Workflow
This decision tree illustrates a logical workflow for addressing compound precipitation in your cell culture medium.
Caption: A decision workflow for troubleshooting compound precipitation in aqueous media.
Signaling Pathway & Mechanism of Action
PROTAC BRD4 degraders function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate BRD4 protein.[11]
Visualization: PROTAC Mechanism of Action
Caption: PROTACs form a ternary complex to induce poly-ubiquitination and degradation of BRD4.[10][12]
Visualization: Simplified BRD4 Signaling
BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key genes involved in cell proliferation and cancer, such as MYC.[13][14] Degrading BRD4 disrupts these transcriptional programs.[11]
Caption: BRD4 degradation by a PROTAC blocks its ability to promote oncogenic gene transcription.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes a best-practice method for preparing solutions to minimize precipitation.
-
Prepare 10 mM Primary Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly. If needed, gently warm the vial to 37°C for 5-10 minutes or place it in an ultrasonic bath for 5-15 minutes to ensure the compound is fully dissolved.[4] Visually inspect against light to confirm no solid particles remain.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Final Working Solution (Example: 1 µM):
-
Pre-warm your complete cell culture medium (containing serum) to 37°C.[5]
-
Prepare an intermediate dilution. For example, dilute your 10 mM primary stock 1:100 in DMSO to create a 100 µM intermediate stock.
-
To make a 1 µM final solution, add 10 µL of the 100 µM intermediate stock to 990 µL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Gently vortex or invert the tube immediately after adding the compound.
-
Visually inspect the final solution for clarity before adding it to your cells.
-
Protocol 2: Western Blot Analysis for BRD4 Degradation
This protocol outlines the key steps to measure BRD4 protein levels following treatment with the degrader.[3][15]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates to be 70-80% confluent at the time of harvest.[3][15]
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) as described in Protocol 1.
-
Include a vehicle control (e.g., 0.1% DMSO) and a proteasome inhibitor control (e.g., 10 µM MG132 pre-treatment for 1-2 hours).[10]
-
Treat cells for a desired time course (e.g., 4, 8, 16, 24 hours).[15]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[3]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Probe for a loading control (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bromodomain Protein BRD4 Is a Transcriptional Repressor of Autophagy and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Preventing hydrolysis of CRBN-based PROTAC BRD4 degraders in cell media
Welcome to the Technical Support Center for CRBN-based PROTAC BRD4 Degraders. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of these molecules in cell media and to offer troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a rapid loss of our CRBN-based BRD4 PROTAC activity in our cell-based assays. Could hydrolysis be the cause?
A1: Yes, hydrolysis is a significant factor that can lead to the inactivation of CRBN-based PROTACs, especially in cell culture media. There are two primary sites susceptible to hydrolysis:
-
The CRBN Ligand: Thalidomide, lenalidomide, and pomalidomide, the common ligands for the Cereblon (CRBN) E3 ligase, contain glutarimide (B196013) or phthalimide (B116566) rings. These rings are susceptible to hydrolysis, which can disrupt their ability to bind to CRBN.
-
The Linker: Many PROTACs incorporate ester functionalities within their linker to achieve desired physicochemical properties. These ester bonds can be cleaved by esterases present in the cell culture medium, particularly in supplements like Fetal Bovine Serum (FBS).
Q2: What are the main contributors to PROTAC hydrolysis in cell culture media?
A2: The primary drivers of hydrolysis in a typical cell culture setting are:
-
Enzymatic Degradation: Fetal Bovine Serum (FBS) is a common supplement in cell culture media and contains a variety of esterases that can readily cleave ester-containing linkers.
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can contribute to the spontaneous hydrolysis of labile functional groups like esters and the imide rings in CRBN ligands.
-
Temperature: Incubating cells at 37°C accelerates the rate of both enzymatic and chemical hydrolysis.
Q3: How can we determine if our PROTAC is degrading in the cell media?
A3: The most reliable method is to perform a stability study using Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating your PROTAC in the complete cell culture medium (including FBS) at 37°C and analyzing samples at various time points to quantify the amount of intact PROTAC remaining. The appearance of degradation products can also be monitored.
Q4: Are there ways to mitigate hydrolysis of our PROTAC in our experiments?
A4: Yes, several strategies can be employed:
-
Chemical Modification: Synthesize PROTAC analogs with more stable linkers. Replacing ester bonds with amides or incorporating steric hindrance near the ester can reduce susceptibility to esterase activity.
-
Formulation Strategies: While more common for in vivo applications, using formulation approaches like liposomes could offer some protection in in vitro settings, though this is less conventional for standard cell culture.
-
Experimental Adjustments:
-
Reduce FBS Concentration: If your cell line can tolerate it, lowering the percentage of FBS can decrease the concentration of esterases.
-
Use Heat-Inactivated FBS: Heat inactivation can denature some esterases, potentially reducing the rate of hydrolysis.
-
Serum-Free Media: For short-term experiments, switching to a serum-free medium, if compatible with your cells, can eliminate the issue of serum esterases.
-
Time-Course Experiments: Be mindful of the PROTAC's stability when designing your experiments. For less stable compounds, shorter incubation times may be necessary to observe the desired biological effect.
-
Troubleshooting Guide
This guide addresses common issues encountered when working with CRBN-based BRD4 PROTACs that may be related to hydrolysis.
Issue 1: Inconsistent or No BRD4 Degradation
-
Possible Cause: The PROTAC is rapidly degrading in the cell culture medium before it can effectively induce BRD4 degradation.
-
Troubleshooting Steps:
-
Assess PROTAC Stability: Perform an LC-MS stability study as described in the "Experimental Protocols" section to determine the half-life of your PROTAC in your specific cell culture medium.
-
Optimize Incubation Time: If the half-life is short, reduce the incubation time of your degradation experiment. You may observe degradation at earlier time points (e.g., 2, 4, or 6 hours) before the compound is completely hydrolyzed.
-
Modify Media Conditions:
-
Test the experiment with heat-inactivated FBS or a lower FBS concentration.
-
If possible, conduct a short-term experiment in serum-free media and compare the results to serum-containing conditions.
-
-
Consider Chemical Analogs: If hydrolysis is confirmed to be a significant issue, consider synthesizing or obtaining an analog with a more stable linker (e.g., an amide linker instead of an ester linker).
-
Issue 2: High Cytotoxicity at Effective Concentrations
-
Possible Cause: A degradation product of the PROTAC is more cytotoxic than the intact molecule. For example, the released BRD4 binder or CRBN ligand could have off-target effects at the concentrations they accumulate to.
-
Troubleshooting Steps:
-
Identify Degradation Products: Use LC-MS to identify the major degradation products.
-
Test Cytotoxicity of Components: Synthesize or obtain the individual components (the BRD4 binder and the CRBN ligand-linker fragment) and test their cytotoxicity independently in your cell line.
-
Correlate Degradation with Cytotoxicity: Perform a time-course experiment to measure both BRD4 degradation and cell viability at multiple time points. This can help determine if the onset of cytotoxicity correlates with the appearance of degradation products.
-
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
-
Possible Cause: The PROTAC is stable in the buffer used for biochemical assays (e.g., TR-FRET, SPR) but is rapidly hydrolyzed in the complex environment of cell culture medium.
-
Troubleshooting Steps:
-
Confirm Stability in Cell Media: This is a critical step. Do not assume stability in cell media based on stability in simpler buffers.
-
In-Cell Target Engagement: Use a cellular target engagement assay (e.g., NanoBRET™, CETSA®) to confirm that the intact PROTAC is entering the cells and binding to BRD4. A lack of target engagement in cells, despite binding in a biochemical assay, strongly suggests rapid extracellular degradation.
-
Data Presentation
The stability of CRBN-based BRD4 PROTACs can vary significantly based on their chemical structure and the experimental conditions. Below is a summary of representative stability data.
| PROTAC | CRBN Ligand | Linker Type | Cell Medium | FBS (%) | Half-life (t½) | Reference |
| ARV-825 | Pomalidomide | PEG/Alkyl | RPMI-1640 | 10% | > 24 hours | [1] |
| dBET1 | Thalidomide | PEG/Alkyl | DMEM | 10% | Stable for at least 24 hours | [2] |
| Ester-PROTAC | VHL | Ester | N/A | Plasma | Prone to hydrolysis | |
| Amide-PROTAC | VHL | Amide | N/A | Plasma | More stable than ester counterpart |
Note: Specific half-life data in cell culture media is often not published. The stability of ARV-825 and dBET1 is inferred from studies where they induce degradation over 24 hours. The data on ester vs. amide PROTACs is from plasma stability studies but highlights the general principle of increased stability with amide linkers.
Experimental Protocols
Protocol 1: Assessing PROTAC Stability in Cell Culture Media by LC-MS/MS
This protocol provides a framework for determining the rate of hydrolysis of a PROTAC in complete cell culture medium.
Materials:
-
PROTAC of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Prepare PROTAC Solution: Prepare a stock solution of your PROTAC in DMSO. Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to your final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Aliquot the PROTAC-containing medium into multiple wells of a 96-well plate or microcentrifuge tubes. Place the samples in a 37°C incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the PROTAC-containing medium.
-
Quenching: Immediately quench the reaction by adding a volume of cold acetonitrile (containing the internal standard) at a ratio of at least 3:1 (ACN:sample). This will precipitate proteins and stop enzymatic activity.
-
Sample Preparation:
-
Vortex the quenched samples thoroughly.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or LC-MS vials for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for your intact PROTAC and the internal standard. If known, also include MRM transitions for expected hydrolysis products.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the peak area ratio of the PROTAC to the internal standard for each time point.
-
Normalize the peak area ratios to the t=0 time point to determine the percentage of PROTAC remaining.
-
Plot the percentage of PROTAC remaining versus time to determine the degradation profile and calculate the half-life (t½).
-
Visualizations
PROTAC Mechanism of Action and Points of Hydrolysis
Caption: Hydrolysis of CRBN-based PROTACs in cell media can inactivate them.
Troubleshooting Workflow for Poor Degradation
Caption: A logical workflow for troubleshooting poor PROTAC-mediated degradation.
References
Validation & Comparative
A Comparative Proteomic Analysis: Selective BRD4 Degrader vs. Pan-BET Degrader dBET1
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis-Targeting Chimeras) have emerged as powerful tools to selectively eliminate proteins implicated in disease. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene expression and have become prime targets in oncology and inflammation. This guide provides an objective comparison of the proteomic effects of a selective BRD4 degrader versus the well-characterized pan-BET degrader, dBET1.
While direct, head-to-head proteomic data for a specific compound named "PROTAC BRD4 Degrader-27" is not available in peer-reviewed literature, this guide will utilize published data from highly selective BRD4 degraders as a representative proxy for comparison against dBET1. This comparative analysis will illuminate the key differences in their impact on the cellular proteome, offering valuable insights for researchers designing experiments and interpreting data in the context of BET protein degradation.
Mechanism of Action: A Tale of Selectivity
Both selective BRD4 degraders and dBET1 are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of their target proteins. They consist of a ligand that binds to the target protein (a BET bromodomain) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The key distinction lies in their selectivity within the BET family, which comprises BRD2, BRD3, and BRD4.
-
Selective BRD4 Degraders: These molecules are engineered to preferentially bind to and induce the degradation of BRD4, with minimal impact on BRD2 and BRD3 levels. This selectivity can be crucial for dissecting the specific functions of BRD4 and potentially reducing off-target effects.
-
dBET1 (a pan-BET Degrader): This widely used tool compound is designed to bind to the bromodomains of all ubiquitously expressed BET proteins, leading to the degradation of BRD2, BRD3, and BRD4.[1]
Quantitative Proteomic Data Summary
The following tables summarize quantitative proteomic data from representative studies, highlighting the differential effects of a selective BRD4 degrader versus the pan-BET degrader dBET1. It is important to note that the data for the selective BRD4 degrader is compiled from studies on compounds like BD-9136 and PLX-3618, as specific proteomic data for "this compound" is not publicly available.
Table 1: Degradation Selectivity of a Representative Selective BRD4 Degrader vs. dBET1
| Protein | Representative Selective BRD4 Degrader (Fold Change vs. Control) | dBET1 (Fold Change vs. Control) |
| BRD4 | ↓↓↓ [2][3] | ↓↓↓ [3][4] |
| BRD2 | →[2][3] | ↓↓↓ [4] |
| BRD3 | →[2][3] | ↓↓↓ [4] |
-
↓↓↓ : Significant degradation
-
→ : Minimal to no change
Table 2: Comparative Degradation Potency (DC50) in Cellular Assays
| Compound | Target(s) | Cell Line | DC50 (nM) |
| Representative Selective BRD4 Degrader (e.g., BD-7148) | BRD4 | MDA-MB-231 | 1[2] |
| dBET1 | BRD2, BRD3, BRD4 | SUM149 | 430[4] |
-
DC50: The concentration of the degrader required to induce 50% degradation of the target protein. Lower values indicate higher potency.
Experimental Protocols
Below are detailed methodologies for key experiments typically employed in the proteomic analysis of cells treated with PROTAC degraders.
Cell Culture and Treatment
-
Cell Lines: Select appropriate human cell lines for the study (e.g., MV4-11 for leukemia, MDA-MB-231 for breast cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. The following day, treat the cells with the desired concentrations of the selective BRD4 degrader or dBET1. A vehicle control (e.g., DMSO) should be run in parallel. The treatment duration can vary, but a 24-hour incubation is common for assessing protein degradation.
Sample Preparation for Proteomic Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Digestion: Quantify the protein concentration in each lysate using a BCA assay. An equal amount of protein from each sample is then subjected to in-solution digestion. This typically involves reduction with dithiothreitol (B142953) (DTT), alkylation with iodoacetamide, and overnight digestion with trypsin.
-
Peptide Cleanup: After digestion, the resulting peptides are desalted and purified using C18 solid-phase extraction (SPE) cartridges to remove salts and other contaminants that could interfere with mass spectrometry analysis.
Mass Spectrometry-Based Quantitative Proteomics
-
LC-MS/MS Analysis: The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: The resulting mass spectra are searched against a human protein database to identify the peptides and their corresponding proteins. For quantitative analysis, label-free quantification (LFQ) or tandem mass tag (TMT) labeling can be employed to determine the relative abundance of each identified protein across the different treatment conditions. The data is then statistically analyzed to identify proteins that are significantly up- or downregulated upon treatment with the degraders.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BRD4 signaling pathway and a typical experimental workflow for the proteomic analysis of PROTAC-treated cells.
Caption: Simplified signaling pathway of BRD4 and its degradation by a PROTAC.
Caption: Experimental workflow for comparative proteomic analysis.
Conclusion
The choice between a selective BRD4 degrader and a pan-BET degrader like dBET1 has significant implications for the resulting proteomic landscape and biological outcomes. While dBET1 provides a tool for broadly targeting BET-dependent pathways through the degradation of BRD2, BRD3, and BRD4, selective BRD4 degraders offer a more refined approach to probe the specific functions of BRD4.[2][3] This selectivity may translate to a more targeted therapeutic effect with a potentially improved safety profile by sparing BRD2 and BRD3. The proteomic data clearly illustrates this fundamental difference, with selective degraders showing a narrow degradation profile focused on BRD4, whereas dBET1 impacts all three BET family members.[2][3][4] Researchers should carefully consider their experimental goals when selecting a BRD4-targeting PROTAC to ensure the most relevant and interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the in vivo efficacy of PROTAC BRD4 Degrader-27 with other BET degraders
While specific in vivo efficacy data for "PROTAC BRD4 Degrader-27" is not publicly available, this guide provides a comprehensive comparison of several well-characterized Bromodomain and Extra-Terminal (BET) protein degraders that have been evaluated in preclinical cancer models. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative in vivo performance of this therapeutic class.
Introduction to BET Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the body's cellular machinery to selectively degrade target proteins.[1] BET degraders are PROTACs that target the BET family of proteins (BRD2, BRD3, and BRD4), which are key epigenetic readers involved in the regulation of oncogenes like c-Myc.[2][3] By inducing the degradation of BET proteins, these molecules can lead to a more profound and durable pharmacological effect compared to traditional inhibitors.[2]
In Vivo Efficacy of BET Degraders: A Comparative Summary
The following table summarizes the in vivo efficacy of several prominent BET degraders from published preclinical studies.
| Degrader | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| ARV-771 | Castration-Resistant Prostate Cancer (CRPC) - 22Rv1 xenograft | Nu/Nu mice | 30 mg/kg, s.c., daily | Tumor regression; 2 of 10 mice tumor-free after treatment. | [3][4][5] |
| Castration-Resistant Prostate Cancer (CRPC) - VCaP xenograft | CB17 SCID mice | Intermittent dosing | Significant tumor growth inhibition (TGI). | [3][4][5] | |
| dBET1 | Acute Myeloid Leukemia (AML) - MV4;11 xenograft | NSG mice | 50 mg/kg, i.p., daily | Delayed tumor growth and downregulation of MYC. | [6][7] |
| Castration-Resistant Prostate Cancer (CRPC) - VCaP xenograft | Mice | 5 mg/kg | Dramatically reduced tumor volumes. | [2][8] | |
| CFT-743 | Acute Myeloid Leukemia (AML) - HL60 xenograft | Mice | Not specified | 81% tumor regression. | [9] |
| Acute Myeloid Leukemia (AML) - RS4;11 xenograft | Mice | Not specified | Complete tumor regression. | [9] | |
| ZBC260 | Non-Small Cell Lung Cancer (NSCLC) xenograft | Mice | Not specified | Inhibited tumor growth with greater efficacy than the BET inhibitor JQ-1. | [10] |
| QCA570 | Leukemia xenograft | Mice | Well-tolerated dose-schedules | Complete and durable tumor regression. | [10] |
Signaling Pathways and Mechanism of Action
BRD4 Signaling in Cancer
BRD4 plays a critical role in cancer by regulating the transcription of key oncogenes. It binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of genes involved in cell proliferation, survival, and metastasis, such as c-Myc.[8][9] In some cancers, BRD4 is also involved in pathways like Jagged1/Notch1 signaling, which promotes cancer cell dissemination.[4][11]
Caption: BRD4 binds to acetylated histones at super-enhancers, promoting oncogene transcription.
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity.[6] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6] The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.[2]
Caption: PROTACs induce the ubiquitination and subsequent proteasomal degradation of target proteins.
Experimental Protocols for In Vivo Efficacy Studies
The following is a generalized workflow for assessing the in vivo efficacy of BET degraders in xenograft mouse models, based on methodologies reported in the literature.[2]
Experimental Workflow
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 9. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Validating E3 Ligase Dependency of BRD4 Degraders: A Comparative Guide to CRISPR/Cas9-Based Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the E3 ligase dependency of PROTACs, using the well-characterized BRD4 degraders, the VHL-recruiting MZ1 and the CRBN-recruiting dBET1, as illustrative examples in place of the conceptual "PROTAC BRD4 Degrader-27". A central focus is placed on the robust and precise CRISPR/Cas9 gene-editing technique, with a comparative analysis against alternative validation methods.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They achieve this by forming a ternary complex between the target protein and an E3 ubiquitin ligase, which then ubiquitinates the target, marking it for degradation.[1] Validating that a PROTAC's activity is dependent on the intended E3 ligase is a critical step in its development and characterization.[2]
Quantitative Comparison of BRD4 Degraders
The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. The following tables summarize the performance of MZ1 and dBET1, highlighting the critical role of their respective E3 ligases, VHL and Cereblon (CRBN).
Table 1: Performance of VHL-Recruiting BRD4 Degrader (MZ1)
| Cell Line | E3 Ligase Status | DC50 (nM) | Dmax | Reference |
| HeLa | Wild-Type | 2-20 | >90% | [3] |
| AML (MV4-11) | Wild-Type | ~10 | >90% | [3] |
| VHL Knockdown/KO | VHL Deficient | Activity Abolished | N/A | [4][5] |
Table 2: Performance of CRBN-Recruiting BRD4 Degrader (dBET1)
| Cell Line | E3 Ligase Status | DC50 (nM) | Dmax | Reference |
| MV4;11 | Wild-Type | <100 | >90% | [6] |
| MM1.S | Wild-Type | ~100 | >90% | [6] |
| MM1.S CRBN KO | CRBN Deficient | Activity Abolished | N/A | [6] |
Visualizing the Mechanism and Validation Workflow
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated E3 Ligase Knockout
This protocol outlines the generation of a stable E3 ligase (VHL or CRBN) knockout cell line.[2]
1. gRNA Design and Vector Construction:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the VHL or CRBN gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligos into a lentiviral vector that co-expresses Cas9 and the gRNA (e.g., lentiCRISPRv2).
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection and filter through a 0.45 µm filter.
-
Transduce the target cell line with the collected lentivirus in the presence of polybrene.
3. Selection and Clonal Isolation:
-
Begin selection with an appropriate antibiotic (e.g., puromycin) 24-48 hours post-transduction.
-
Once a stable polyclonal population is established, perform single-cell cloning by limiting dilution in 96-well plates.
4. Knockout Validation:
-
Expand individual clones and screen for the absence of the target E3 ligase protein by Western blot (see Protocol 2).
-
Confirm the knockout at the genomic level by Sanger sequencing of the targeted region to identify indel mutations.
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the quantification of BRD4 protein levels following PROTAC treatment in wild-type and knockout cells.[7][8]
1. Cell Seeding and Treatment:
-
Seed wild-type and validated E3 ligase knockout cells in parallel in 6-well plates.
-
Allow cells to adhere overnight, then treat with a dose-response of the relevant PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against BRD4.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe the same membrane with an antibody for the knocked-out E3 ligase (to confirm its absence) and a loading control (e.g., GAPDH, β-actin).
5. Detection and Analysis:
-
Apply an ECL substrate and visualize the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Comparison of Validation Methods
While CRISPR/Cas9-mediated knockout is considered the gold standard for validating E3 ligase dependency, other methods offer alternative approaches with their own sets of advantages and disadvantages.
Table 3: Comparison of E3 Ligase Dependency Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the DNA level, leading to complete loss of protein expression.[9] | Unambiguous Results: Complete protein ablation provides a clear yes/no answer for dependency.[2] Permanent Model: Creates a stable cell line for repeatable experiments. High Specificity: Modern gRNA design minimizes off-target effects.[9] | Time and Labor-Intensive: Generation of clonal knockout lines can take several weeks.[1] Potential for Lethality: Knocking out an essential E3 ligase can be lethal to the cell. Cell Line Specificity: A new knockout line must be generated for each cell type studied. |
| siRNA/shRNA Knockdown | Transient silencing of gene expression by targeting mRNA for degradation.[10] | Rapid: Effects can be observed within 48-72 hours. Reversible: Allows for the study of essential genes where a permanent knockout would be lethal.[10] | Incomplete Silencing: Residual protein expression can lead to ambiguous results.[1] Off-Target Effects: Can be more prone to off-target effects than CRISPR.[9] Transient Effect: Requires repeated transfections for longer-term studies. |
| Chemical Inhibition/Competition | Use of a small molecule that binds to the E3 ligase to competitively block PROTAC binding. (e.g., thalidomide (B1683933) for CRBN).[11] | Simple and Fast: Involves pre-incubating cells with the inhibitor before adding the PROTAC.[11] Applicable to any cell line. | Incomplete Inhibition: May not fully block PROTAC binding, leading to residual degradation. Off-Target Effects of Inhibitor: The chemical inhibitor itself may have biological effects.[12] Limited Availability: Specific and potent chemical probes are not available for all E3 ligases. |
| In Vitro Binding Assays (AlphaLISA, NanoBRET) | Reconstituting the ternary complex with purified proteins to measure direct binding and competition.[7][13] | Direct Mechanistic Insight: Directly measures the formation of the ternary complex.[7] High-Throughput: Amenable to screening large numbers of compounds. | In Vitro vs. In Vivo: Does not fully recapitulate the cellular environment (e.g., protein concentrations, post-translational modifications). Requires Purified Proteins: Can be challenging to produce stable, active E3 ligase complexes. |
References
- 1. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.kr]
- 8. bmglabtech.com [bmglabtech.com]
- 9. VHL Gene Knockout Strategy | Red Cotton [rc-crispr.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SLAS2024 [slas2024.eventscribe.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PROTAC BRD4 Degrader-27
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active molecules like PROTAC BRD4 Degrader-27 is a critical component of laboratory safety and environmental responsibility. Due to their mechanism of action, these compounds require stringent disposal protocols. All materials and solutions containing this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or any contaminated materials be disposed of in standard trash receptacles or discharged into the sanitary sewer system.[1][2] The required method for disposal is incineration by a licensed hazardous waste management facility.[1]
Core Principles of Disposal
Adherence to the following core principles is essential for the safe management of this compound waste:
-
Waste Minimization : To reduce the volume of hazardous waste, only the necessary amount of the chemical should be ordered and prepared.[1]
-
Segregation : All waste contaminated with this compound must be kept separate from other laboratory waste streams to prevent unintentional reactions and ensure proper disposal.[1]
-
Institutional Compliance : It is imperative to consult and strictly follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[1]
Waste Classification and Collection
All items that have come into contact with this compound are to be considered hazardous waste and must be segregated for proper disposal.
| Waste Type | Items Included | Collection Procedure |
| Solid Waste | Contaminated gloves, bench paper, pipette tips, vials, and other disposable materials.[1] | Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the chemical name. |
| Liquid Waste | Unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware.[1] | Collect in a compatible, shatter-resistant, and leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap. The container must be labeled "Hazardous Waste," with the chemical name and approximate concentration. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1] |
| Sharps Waste | Contaminated needles, syringes, and razor blades. | Dispose of immediately in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Waste" and specifies the chemical contaminant. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Establish clearly marked hazardous waste containers in the immediate vicinity where the work is being performed.[1]
-
Dispose of all solid and liquid waste generated during the experiment into the appropriate, labeled containers as described in the table above.
3. Decontamination:
-
All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.[1]
-
A common procedure involves an initial rinse with a suitable solvent (such as ethanol (B145695) or isopropanol) to solubilize the compound, followed by washing with an appropriate laboratory detergent and water.
-
The initial solvent rinse must be collected and disposed of as hazardous liquid waste.
4. Storage:
-
Securely seal all waste containers.
-
Store the labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are collected by your institution's EHS personnel.[1]
5. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area and ensure proper ventilation.[3]
-
Prevent the spill from spreading or entering drains.[3]
-
For liquid spills, use an inert, absorbent material (such as vermiculite (B1170534) or sand) to contain and absorb the substance.[2]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[2]
-
Collect all cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by a thorough washing.[2][3]
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the general experimental workflow for using a PROTAC BRD4 degrader and the subsequent mandatory disposal pathway for the generated waste.
References
Essential Safety and Operational Guide for Handling PROTAC BRD4 Degraders
Important Note: Specific safety data for "PROTAC BRD4 Degrader-27" is not publicly available. The following guidance is based on best practices for handling potent pharmaceutical compounds and data from other PROTAC BRD4 degraders. Researchers must conduct a thorough risk assessment specific to their laboratory conditions and the particular degrader being used.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with PROTAC BRD4 degraders. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent nature of PROTAC BRD4 degraders, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
Standard PPE for Handling Powder and Solutions:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Double-gloving with nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | A disposable, fluid-resistant lab coat with tight-fitting cuffs. For handling larger quantities or in case of potential splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. |
Operational Plans: Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and maintain the integrity of the compound.
Handling Procedures
-
Preparation:
-
Designate a specific area for handling the potent compound, preferably within a certified chemical fume hood.
-
Ensure all necessary equipment, including weighing materials, solvents, and waste containers, are placed within the fume hood before starting work.
-
Prepare a spill kit appropriate for chemical spills and have it readily accessible.
-
-
Weighing and Solution Preparation:
-
Cell Culture and In-Vitro Assays:
-
Prepare serial dilutions of the PROTAC in a certified biological safety cabinet.
-
When treating cells, carefully add the PROTAC-containing medium to the culture plates.
-
All subsequent handling of treated cells and culture medium should be performed with the same level of precaution as handling the compound itself.
-
Storage
-
Solid Compound: Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] For long-term storage, refer to the manufacturer's recommendations, which are often -20°C for up to 3 years.
-
Stock Solutions: Store in a tightly sealed vial at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Disposal Plans
Proper disposal of PROTAC BRD4 degraders and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material should be treated as hazardous chemical waste.[1]
-
Solid Waste: All disposable materials that have come into contact with the PROTAC, including gloves, lab coats, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not dispose of this waste down the drain.[1]
-
Final Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Quantitative Data for Representative BRD4 Degraders
The following table summarizes publicly available data for various PROTAC BRD4 degraders. This data is for reference only and may not be representative of "this compound."
| Compound | Cell Line | IC50/DC50 (nM) | Dmax (%) | Time Point (h) | Citation(s) |
| ARV-825 | Burkitt's Lymphoma | <1 | >95 | 18 | [4] |
| dBET1 | MV4;11 | 430 (EC50) | N/A | 18 | [4] |
| dBET6 | HepG2 | 23.32 (IC50) | N/A | 8 | [4] |
| PROTAC 36 | PANC-1 | 0.649 | 71 | N/A | [4] |
| BD-9136 | 8 cancer cell lines | 0.1-4.7 (DC50) | >90 | 4 | [5] |
| PROTAC Degrader-15 | PC3 prostate cancer cells | 7.2 (IC50, BD1), 8.1 (IC50, BD2) | N/A | N/A | [6] |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells following treatment with a PROTAC degrader.[7]
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC BRD4 degrader (e.g., 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., 1:1000 dilution) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL detection reagent.
-
-
Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
